
4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole typically involves the reaction of 2-hydroxy-5-tert-butylbenzoyl chloride with pyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-Hydroxy-5-tert-butylbenzoyl chloride and pyrazole.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride formed during the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxo-5-tert-butylbenzoyl)pyrazole.
Reduction: Formation of 4-(2-hydroxy-5-tert-butylbenzyl)pyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxybenzoyl)pyrazole: Lacks the tert-butyl group, resulting in different chemical properties.
4-(2-Hydroxy-5-methylbenzoyl)pyrazole: Contains a methyl group instead of a tert-butyl group, affecting its reactivity.
4-(2-Hydroxy-5-ethylbenzoyl)pyrazole: Contains an ethyl group, leading to variations in its chemical behavior.
Uniqueness
4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)10-4-5-12(17)11(6-10)13(18)9-7-15-16-8-9/h4-8,17H,1-3H3,(H,15,16) |
InChI Key |
OEOWPJNIJFGODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
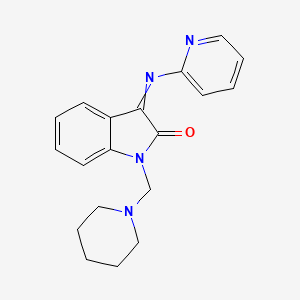
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
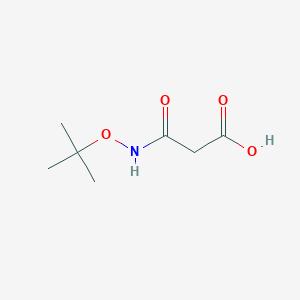

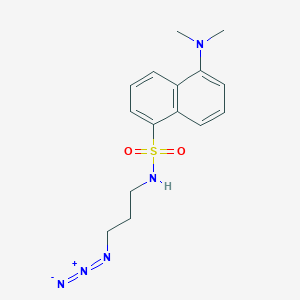
methanone](/img/structure/B12577317.png)
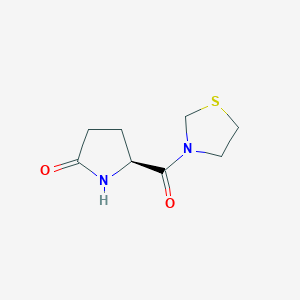
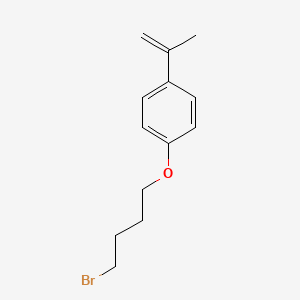
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
